molecular formula C9H22ClN B13522794 3-(Aminomethyl)-2,3,4-trimethylpentanehydrochloride

3-(Aminomethyl)-2,3,4-trimethylpentanehydrochloride

Cat. No.: B13522794
M. Wt: 179.73 g/mol
InChI Key: SRYOWDRLABWCCN-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-2,3,4-trimethylpentanehydrochloride is a chemical compound with a unique structure that includes an aminomethyl group attached to a trimethylpentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-2,3,4-trimethylpentanehydrochloride typically involves the reaction of 2,3,4-trimethylpentane with aminomethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as palladium on carbon. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-2,3,4-trimethylpentanehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The aminomethyl group can undergo substitution reactions with halogens or other nucleophiles, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: Corresponding oxides and ketones.

    Reduction: Amines and alcohols.

    Substitution: Halogenated derivatives and other substituted compounds.

Scientific Research Applications

3-(Aminomethyl)-2,3,4-trimethylpentanehydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-2,3,4-trimethylpentanehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)phenylboronic acid hydrochloride: Used in similar applications but has a different structural framework.

    N-[3-(aminomethyl)benzyl]acetamidine: Shares the aminomethyl group but differs in its overall structure and applications.

Uniqueness

3-(Aminomethyl)-2,3,4-trimethylpentanehydrochloride is unique due to its specific trimethylpentane backbone, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C9H22ClN

Molecular Weight

179.73 g/mol

IUPAC Name

2,3-dimethyl-2-propan-2-ylbutan-1-amine;hydrochloride

InChI

InChI=1S/C9H21N.ClH/c1-7(2)9(5,6-10)8(3)4;/h7-8H,6,10H2,1-5H3;1H

InChI Key

SRYOWDRLABWCCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(CN)C(C)C.Cl

Origin of Product

United States

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